
Diethylvinylchlorosilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethylvinylchlorosilane is an organosilicon compound that contains a silicon atom bonded to two ethyl groups, a vinyl group, and a chlorine atom. This compound is known for its reactivity and versatility in various chemical processes, making it valuable in both research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethylvinylchlorosilane can be synthesized through several methods. One common approach involves the reaction of vinyltrichlorosilane with diethylmagnesium. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
CH2=CHSiCl3+(C2H5)2Mg→CH2=CHSi(C2H5)2Cl+MgCl2
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors with precise control over temperature and pressure. The use of catalysts can enhance the reaction efficiency and yield. The product is then purified through distillation to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Diethylvinylchlorosilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as alcohols or amines, to form different organosilicon compounds.
Addition Reactions: The vinyl group can participate in addition reactions with various reagents, such as hydrogen halides or halogens.
Polymerization: The vinyl group can also undergo polymerization reactions to form silicon-containing polymers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols. These reactions typically occur under mild conditions with the presence of a base to neutralize the by-products.
Addition Reactions: Reagents such as hydrogen chloride or bromine are used. These reactions often require a catalyst and are carried out at controlled temperatures.
Polymerization: Catalysts such as platinum or palladium are used to initiate the polymerization process.
Major Products Formed
Substitution Reactions: Products include various organosilicon compounds with different functional groups.
Addition Reactions: Products include halogenated organosilicon compounds.
Polymerization: Products include silicon-containing polymers with diverse applications.
Applications De Recherche Scientifique
Diethylvinylchlorosilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and polymers.
Biology: It is used in the modification of biomolecules to enhance their stability and functionality.
Medicine: It is explored for its potential in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of diethylvinylchlorosilane involves its reactivity with various nucleophiles and electrophiles. The silicon atom, being electrophilic, readily reacts with nucleophiles, leading to the formation of new bonds. The vinyl group can participate in addition and polymerization reactions, contributing to the compound’s versatility.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylvinylchlorosilane: Contains two methyl groups instead of ethyl groups.
Vinyltrichlorosilane: Contains three chlorine atoms instead of two ethyl groups and one chlorine atom.
Diethylchlorosilane: Contains two ethyl groups and one chlorine atom, but lacks the vinyl group.
Uniqueness
Diethylvinylchlorosilane is unique due to the presence of both ethyl and vinyl groups, which provide a balance of reactivity and stability. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields.
Propriétés
Formule moléculaire |
C6H13ClSi |
|---|---|
Poids moléculaire |
148.70 g/mol |
Nom IUPAC |
chloro-ethenyl-diethylsilane |
InChI |
InChI=1S/C6H13ClSi/c1-4-8(7,5-2)6-3/h4H,1,5-6H2,2-3H3 |
Clé InChI |
OVBLEGLAZLZLDP-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(C=C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


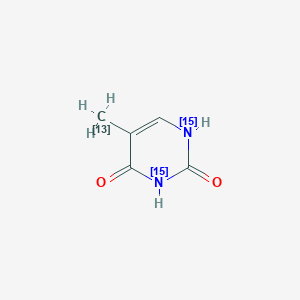



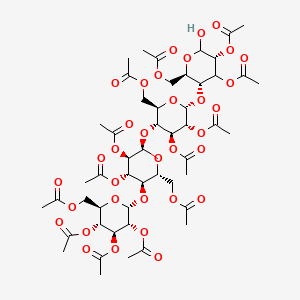
![5'-Bromo-3,3'-bis(hexylthio)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B13842344.png)
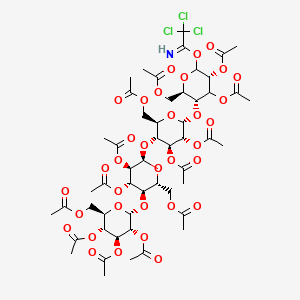
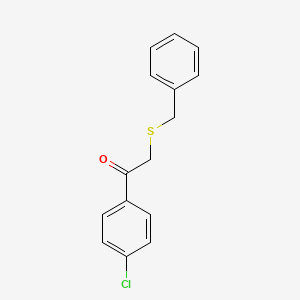
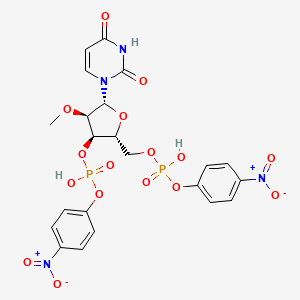
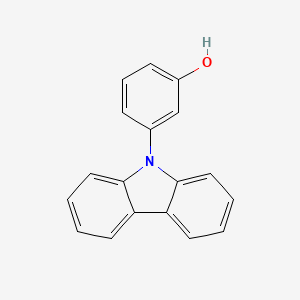

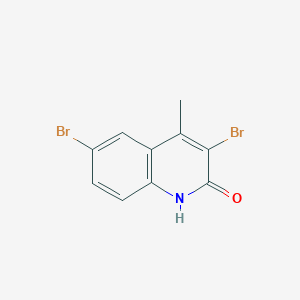
![(Z)-7-(2-azido-2-carboxyethyl)sulfanyl-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoic acid](/img/structure/B13842421.png)

